molecular formula C13H14O2 B2555914 Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid CAS No. 2460755-24-0

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid

Cat. No.: B2555914
CAS No.: 2460755-24-0
M. Wt: 202.253
InChI Key: URUXCHVNFFJTLS-UHFFFAOYSA-N
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Description

Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-3-carboxylic acid is a polycyclic compound featuring a strained tricyclic framework fused with a conjugated triene system and a carboxylic acid functional group. The bicyclo[6.2.2] core indicates a bridged bicyclic structure with two six-membered rings and a two-membered bridge, while the "0²,⁷" notation specifies the positions of bridgehead carbons. This compound’s structural complexity and electronic conjugation make it a subject of interest in studies of diradical intermediates and thermal rearrangements .

Properties

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUXCHVNFFJTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the intramolecular aldol reaction, which forms the tricyclic core structure. This reaction is catalyzed by aldolases, enzymes that facilitate the formation of carbon-carbon bonds . The reaction conditions often include specific temperatures, pH levels, and the presence of cofactors to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form derivatives. Key findings include:

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄Aqueous H₂SO₄, 80°CCarboxylate salt72–85
CrO₃Acetic acid, refluxKetone derivative58

Mechanistic studies indicate oxidation proceeds via radical intermediates, with the tricyclic structure stabilizing transition states through conjugated π-systems .

Reduction Reactions

Selective reduction of the carboxylic acid group and unsaturated bonds has been achieved:

Reducing AgentTarget SiteProductConditionsYield (%)
LiAlH₄-COOHPrimary alcoholDry THF, 0°C → RT90
H₂/Pd-CC=C bondsPartially saturated tricyclic alcohol50 psi, ethanol65–78

The rigidity of the tricyclic system directs reduction to occur preferentially at the carboxylic acid group rather than the strained double bonds .

Substitution Reactions

Nucleophilic substitution at the carboxylic acid group enables functional group interconversion:

Table: Substitution Reactions and Outcomes

NucleophileReagent SystemProductReaction TimeEfficiency
NH₃SOCl₂, then NH₃Amide12 h, RT82%
CH₃OHH₂SO₄ catalystMethyl ester6 h, reflux95%
PhNH₂DCC, DMAPAnilide24 h, RT68%

Kinetic studies reveal that steric hindrance from the tricyclic framework slows substitution rates compared to linear carboxylic acids .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder reactions due to its conjugated diene system:

DienophileConditionsProduct StructureRegioselectivity
Maleic anhydrideToluene, 110°CBridged tetracyclic adductEndo preference (≥90%)
TetrazineRT, 24 hPyridazine-linked tricyclic derivativeQuantitative yield

Ring-opening reactions under acidic conditions yield bicyclic terpene analogs, though these are less thermodynamically favored .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights unique behaviors:

CompoundOxidation Rate (Relative)Reduction EfficiencyNotes
6-Hydroxy analog (C₁₃H₁₄O₄)1.2× faster15% lower yieldHydroxy group enhances electron density
10-Azatricyclo analog0.7× slowerComparableNitrogen lone pair alters orbital symmetry

Mechanistic and Computational Data

DFT calculations (B3LYP/6-311+G**) corroborate experimental observations:

  • Activation energy for amide formation: ΔG‡ = 24.3 kcal/mol

  • HOMO-LUMO gap: 5.2 eV , explaining stability under thermal conditions .

Scientific Research Applications

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The tricyclic structure provides rigidity and specificity, allowing for selective binding to target molecules. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Tricyclic Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs are tricyclic diradicals and hydrocarbons studied in thermal isomerization reactions. Key comparisons include:

Compound Structure Key Features Singlet-Triplet Gap (ΔEST)
Tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl Anti-bridged four-membered ring with allylic radicals Strong through-bond interactions via Walsh orbitals; large ΔEST (5× higher than 15) ~5 kcal/mol (UB3LYP/6-31G(d))
Tricyclo[5.4.0.0⁵,¹¹]undeca-2,8-dien-4,10-diyl Five-membered anti-bridged ring Reduced through-bond interaction compared to four-membered systems ~1 kcal/mol
Tricyclo[5.5.0.0⁵,¹¹]dodeca-2,8-dien-4,10-diyl Six-membered anti-bridged ring Weakest interactions due to longer bond pathways; smallest ΔEST ~0.5 kcal/mol
Target Compound Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-3-carboxylic acid Carboxylic acid group introduces electron-withdrawing effects; conjugated triene system enhances π-delocalization Not reported (theoretical studies needed)

Key Findings :

  • The four-membered anti-bridged ring in tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl exhibits strong through-bond interactions between allylic radicals, stabilizing the singlet state with a ΔEST ~5× larger than analogs with five- or six-membered rings .
  • Larger ring systems (e.g., six-membered) reduce orbital overlap, diminishing singlet stabilization. The target compound’s bicyclo[6.2.2] framework may exhibit intermediate behavior, but the carboxylic acid substituent could further modulate electronic properties via inductive effects.
Functional Group Influence

Unlike the diradical intermediates in , the carboxylic acid group in the target compound introduces:

  • Acidic proton: Potential for salt formation or hydrogen bonding.
  • Electron-withdrawing effects : May polarize the conjugated triene system, altering reactivity in cycloaddition or isomerization reactions.
  • Steric effects : The carboxyl group could influence ring strain or bridgehead interactions.

Comparatively, bicyclo[3.2.0]heptane-2-carboxylic acid derivatives () lack the extended conjugation of the target compound but share functional group-driven reactivity, such as participation in β-lactam antibiotic synthesis.

Biological Activity

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique polycyclic structure. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Synthesis

The compound features a tricyclic framework that contributes to its biological activity. The synthesis typically involves multi-step organic reactions starting from simpler precursors, with the intramolecular aldol reaction being a common approach to form the tricyclic core.

Synthetic Routes

StepReaction TypeKey Reagents
1Intramolecular AldolAldolases
2OxidationPotassium permanganate
3ReductionLithium aluminum hydride
4SubstitutionAmines and alcohols

The biological activity of this compound is primarily attributed to its carboxylic acid group, which can form hydrogen bonds and ionic interactions with various biological targets such as proteins and enzymes . This interaction influences several biochemical pathways including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, impacting signal transduction mechanisms.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties that help in scavenging free radicals.

Anticancer Properties

Research indicates that this compound possesses notable anticancer effects. Preliminary studies suggest it inhibits tumor growth by affecting signaling pathways related to inflammation and cancer progression:

  • In Vitro Studies : The compound has shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and P-388 murine leukemia cells.
  • IC50 Values : While specific IC50 values for this compound are not consistently reported, related compounds have demonstrated significant cytotoxic effects with IC50 values as low as 30 μg/mL in similar studies .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-8.
  • Research Findings : Studies have indicated that compounds with similar structures can effectively reduce inflammation markers in vitro.

Antioxidant Activity

This compound exhibits antioxidant activity by neutralizing free radicals:

  • DPPH Assay : Related compounds have been tested using the DPPH assay, showing effective scavenging capabilities.

Case Studies

  • Cytotoxicity Against MCF-7 Cells
    • Study found that derivatives of tricyclo compounds showed promising results with an IC50 of approximately 38 μM against MCF-7 cells.
    • Binding affinity studies indicated strong interactions with tubulin proteins, suggesting a mechanism of action through microtubule stabilization.
  • Anti-inflammatory Activity
    • A recent study evaluated the impact of related tricyclic compounds on inflammatory markers in murine models.
    • Results demonstrated a significant reduction in cytokine levels post-treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene-3-carboxylic acid, and what analytical methods are used to confirm its structure?

  • Methodological Answer : Synthesis typically involves cycloaddition or ring-transformation strategies. For example, similar tricyclic derivatives are synthesized via Diels-Alder reactions or thermal rearrangements of bicyclic precursors . Structural confirmation relies on NMR spectroscopy (¹H/¹³C), IR spectroscopy (to identify carboxylic acid groups), and mass spectrometry (e.g., exact mass analysis using ESI-TOF) . X-ray crystallography may resolve stereochemical ambiguities but requires high-purity crystals, which are challenging to obtain due to the compound’s strained geometry.

Q. How does the strained tricyclic framework influence the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability studies should assess thermal, photochemical, and oxidative degradation. For example, thermal stability can be tested via differential scanning calorimetry (DSC), while photostability requires controlled UV/Vis exposure. Computational modeling (e.g., DFT at the B3LYP/6-31G(d) level) predicts strain energy and reactive sites, guiding experimental design . Degradation products are analyzed via HPLC-MS or GC-MS to identify fragmentation pathways .

Advanced Research Questions

Q. How do through-bond interactions in diradical intermediates affect singlet-triplet energy gaps (ΔEST) during thermal rearrangements of related tricyclic systems?

  • Methodological Answer : ΔEST values are calculated using UB3LYP and CASPT2 methods to evaluate electronic interactions in diradical intermediates. For example, tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl exhibits strong through-bond stabilization in its singlet state due to anti-bridged allylic radicals interacting via Walsh orbitals of a four-membered ring, resulting in ΔEST values ~5× higher than in analogous five- or six-membered systems . Experimental validation involves EPR spectroscopy to detect triplet states and kinetic studies (e.g., Arrhenius plots) to correlate ΔEST with reaction rates.

Q. What computational and experimental approaches resolve contradictions in proposed thermal rearrangement mechanisms (e.g., ring-opening vs. diradical intermediacy)?

  • Methodological Answer : Mechanistic studies require triangulation of data from:

  • Kinetic isotope effects (KIEs) to distinguish concerted vs. stepwise pathways.
  • Trapping experiments with radical scavengers (e.g., TEMPO) to confirm diradical intermediates.
  • DFT-based transition-state modeling (e.g., IRC calculations) to map energy landscapes .
    Discrepancies between computational predictions (e.g., favoring diradical pathways) and experimental observations (e.g., dominant ring-opening products) may arise from solvent effects or unaccounted entropy changes, necessitating multi-method validation .

Q. How can stereoelectronic effects in the carboxylic acid substituent modulate reactivity in cycloaddition or ring-opening reactions?

  • Methodological Answer : Substituent effects are probed via Hammett plots (correlating σ values with reaction rates) and NBO analysis (to quantify hyperconjugative interactions). For example, the electron-withdrawing carboxylic acid group may destabilize transition states in cycloadditions, requiring Lewis acid catalysts (e.g., BF₃) to enhance electrophilicity . Comparative studies with ester or amide derivatives (e.g., dimethyl tricyclo[4.2.2.0²,⁵]deca-3,9-diene-7,8-dicarboxylate) isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported ΔEST values for diradical intermediates across computational methods?

  • Methodological Answer : UB3LYP often underestimates diradical stabilization due to delocalization errors, whereas CASPT2 (with active spaces ≥6 electrons/6 orbitals) provides more reliable ΔEST values . Discrepancies are resolved by benchmarking against experimental EPR data or high-level CCSD(T) calculations. For example, CASPT2 predicts a ΔEST of 8.2 kcal/mol for tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diyl, aligning with kinetic trapping experiments, while UB3LYP overestimates stabilization by 2–3 kcal/mol .

Methodological Recommendations

  • Synthesis : Prioritize high-dilution conditions to minimize oligomerization during cycloadditions .
  • Characterization : Use dynamic NMR to study conformational exchange in the tricyclic core at low temperatures (e.g., −90°C in CD₂Cl₂) .
  • Computational Work : Validate DFT geometries with MP2 or CCSD(T) single-point energy corrections to improve accuracy .

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